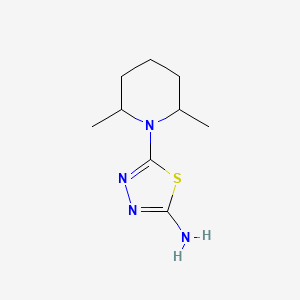

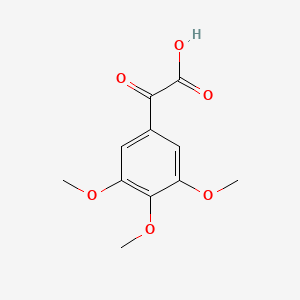

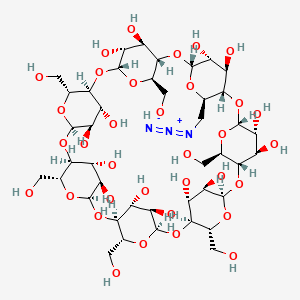

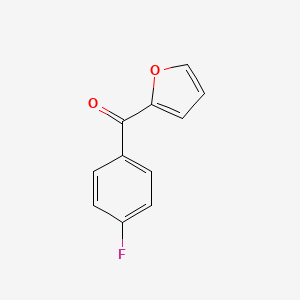

![molecular formula C4H4N4S2 B1312259 6-Metil-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol-3(2H)-tiona CAS No. 14778-87-1](/img/structure/B1312259.png)

6-Metil-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol-3(2H)-tiona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics

Medicine: Investigated for its potential as an antitubercular agent and its ability to inhibit specific enzymes like urease

Mecanismo De Acción

Target of Action

The primary target of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is the urease enzyme . Urease is a nickel-containing enzyme found in a wide variety of plants, algae, fungi, and bacteria . It catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Urease is known as a virulence factor found in various pathogenic microorganisms .

Mode of Action

This compound interacts with its target, the urease enzyme, by inhibiting its activity . The kinetic evaluations of a derivative of this compound recorded a competitive type of inhibition . Molecular dynamic simulations showed that the derivative occupied the active site with a closed state .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea. This has downstream effects on the metabolism of nitrogen-containing compounds .

Pharmacokinetics

Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Result of Action

The result of the action of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is the inhibition of the urease enzyme, leading to a decrease in the production of ammonia and carbon dioxide from urea . This can have significant antimicrobial activities, as demonstrated by some derivatives of this compound .

Análisis Bioquímico

Biochemical Properties

6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione plays a crucial role in biochemical reactions, particularly as an inhibitor of various enzymes. One of the primary enzymes it interacts with is urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound exhibits competitive inhibition against urease, with IC50 values ranging from 0.87 to 8.32 μM . Additionally, it has shown significant inhibitory activity against shikimate dehydrogenase, an enzyme involved in the biosynthesis of chorismate, a precursor for aromatic amino acids .

Cellular Effects

6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione has demonstrated various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and LLC (Lewis lung carcinoma) cells . The compound affects cell signaling pathways by inhibiting the activity of heparanase, an enzyme that degrades heparan sulfate and is associated with cancer progression . This inhibition leads to reduced cell migration and invasion, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as urease and shikimate dehydrogenase, thereby inhibiting their activity . Molecular docking studies have shown that the compound can occupy the active site of these enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, the compound disrupts membrane integrity in fungal cells, leading to antifungal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione have been observed to change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against target enzymes . Long-term studies have indicated that the compound retains its efficacy in inhibiting cell proliferation and enzyme activity over extended periods

Dosage Effects in Animal Models

The effects of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of target enzymes and cell proliferation . At higher doses, the compound has demonstrated toxic effects, including gastrointestinal irritation and ulceration . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is involved in various metabolic pathways. It interacts with enzymes such as pyruvate kinase in the glycolytic pathway, inhibiting its activity and affecting metabolic flux . The compound’s interaction with urease also impacts the hydrolysis of urea, influencing nitrogen metabolism

Transport and Distribution

Within cells and tissues, 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Post-translational modifications and targeting signals influence its localization, ensuring that it reaches its intended sites of action

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione typically involves the cyclization of appropriate thiosemicarbazide derivatives with hydrazine derivatives under specific conditions. One common method includes the reaction of 4-methyl-3-thiosemicarbazide with hydrazine hydrate in the presence of a suitable catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding thiols.

Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can be modified with different substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, which can exhibit different biological activities .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A parent compound with similar structural features but lacking the methyl group.

3,6-Disubstituted 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: Variants with different substituents at positions 3 and 6, exhibiting diverse biological activities

Uniqueness

The presence of the methyl group in 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione enhances its lipophilicity and potentially its ability to interact with biological membranes and enzymes, distinguishing it from other similar compounds .

Propiedades

IUPAC Name |

6-methyl-2H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4S2/c1-2-7-8-3(9)5-6-4(8)10-2/h1H3,(H,5,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDASXRXJUZFOPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=S)NN=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

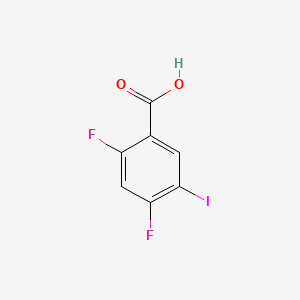

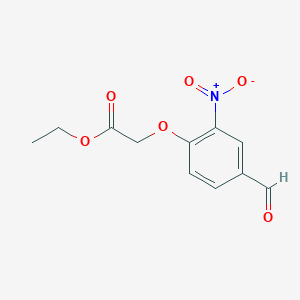

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)